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molecular formula C21H18O5 B8653993 Dimethyl 4,4'-(3-oxopenta-1,4-diene-1,5-diyl)dibenzoate CAS No. 129009-94-5

Dimethyl 4,4'-(3-oxopenta-1,4-diene-1,5-diyl)dibenzoate

Cat. No. B8653993
M. Wt: 350.4 g/mol
InChI Key: VPJRXBHPBXCPQN-UHFFFAOYSA-N
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Patent
US09187397B2

Procedure details

4-Carbmethoxybenzaldehyde (1ae, 0.62 g, 3.8 mmol) and acetone (19, 0.14 ml, 1.9 mmol) were combined in methanol (20 ml) and stirred under a nitrogen atmosphere for 15 min at room temperature. A solution of sodium hydroxide (0.15 g, 3.8 mmol) in water (5 ml) was added the mixture stirred for 18 hr at room temperature under a nitrogen atmosphere. The resulting precipitate was filtered and recrystallized from xylene to give 0.29 g (44%) of a yellow solid: mp 206-210° C. [expected mp 221-223° C.]; 1H NMR: δ 3.92 (s, 6H), 7.12 (d, 2H, J=16.1 Hz), 7.65 (d, 4H, J=8.1 Hz), 7.73 (d, 2H, J=15.9 Hz), 8.06 (d, 4H, J=8.0 Hz); 13C NMR: δ 52.3, 127.1, 128.1, 130.1, 131.6, 138.8, 142.1, 166.2, 188.0.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2].[CH3:13][C:14]([CH3:16])=[O:15].[OH-:17].[Na+]>CO.O>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH:13][C:14](=[O:15])[CH:16]=[CH:9][C:8]2[CH:11]=[CH:12][C:5]([C:1]([O:3][CH3:4])=[O:17])=[CH:6][CH:7]=2)=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.62 g
Type
reactant
Smiles
C(=O)(OC)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0.14 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0.15 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere for 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 18 hr at room temperature under a nitrogen atmosphere
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from xylene

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)(OC)C1=CC=C(C=C1)C=CC(C=CC1=CC=C(C=C1)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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